1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
This compound features a spirocyclic framework combining chroman-4-one and pyrrolidine moieties, with a sulfonyl group substituted by a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl linkage contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for enzyme inhibition or receptor modulation . Its structural complexity and electronic properties differentiate it from simpler spiro derivatives.
Properties
IUPAC Name |
1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-5-7-14(8-6-13)29(25,26)23-10-9-18(12-23)11-16(24)15-3-1-2-4-17(15)28-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTVUDNMKMGTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethoxy and sulfonyl groups. One common approach is the cycloaddition reaction, where a suitable precursor undergoes a cyclization process to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of spiro compounds can exhibit antiproliferative activity against various cancer cell lines.
- Case Study : A study evaluated the antiproliferative effects of synthesized compounds similar to 1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one on HeLa cells (human cervix carcinoma). Results indicated a significant reduction in cell viability, suggesting the compound's potential as a therapeutic agent against cancer .
Synthesis of Bioactive Molecules
The compound can serve as a versatile building block in the synthesis of more complex bioactive molecules. Its reactive functional groups allow for various chemical transformations, including:
- Acylation : Reacting with acyl chlorides or anhydrides to introduce acyl groups.
- Reductive Amination : Forming secondary or tertiary amines through reactions with amines in the presence of reducing agents .
| Reaction Type | Description | Example Product |
|---|---|---|
| Acylation | Introduction of acyl groups | Acyl derivatives |
| Reductive Amination | Formation of amines | Secondary/tertiary amines |
| Nucleophilic Addition | Formation of alcohols or functionalized products | Alcohol derivatives |
Material Science
The compound's unique structure may also find applications in material science, particularly in the development of polymers or coatings that require specific mechanical or thermal properties.
- Research Insight : The spiro configuration can impart rigidity to polymer backbones, potentially leading to materials with enhanced thermal stability and mechanical strength.
Toxicological Studies
Safety assessments are crucial for any new compound intended for therapeutic use. Preliminary studies on related spiro compounds have indicated low toxicity profiles, but comprehensive toxicological evaluations are necessary for this compound to confirm its safety for human use.
Mechanism of Action
The mechanism of action of 1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The trifluoromethoxy and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one and analogous compounds derived from the provided evidence:
Key Structural and Functional Insights
Spiro Core Variations :
- The target compound’s spiro[chroman-2,3'-pyrrolidin]-4-one core distinguishes it from spiro[chromane-2,4'-piperidin]-4-one (SZ1/SZ2) and spiro[indole-3,3'-pyrrolidin]-2-one (Compounds 143/144). Chroman-4-one derivatives (target, SZ1/SZ2) are associated with kinase inhibition, while indole-based spiro systems () lack reported bioactivity data .
Sulfonyl Group Modifications: The 4-(trifluoromethoxy)phenylsulfonyl group in the target compound provides enhanced electron-withdrawing effects compared to 4-nitrophenylsulfonyl (SZ1) or 2-nitrophenylsulfonyl (SZ2). This may improve metabolic stability but reduce solubility .
Biological Activity: SZ1/SZ2 exhibit antimalarial activity via falcipain-2 inhibition, attributed to their pyrimidine-piperazine substituents .
Synthetic Accessibility :
Biological Activity
The compound 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one represents a unique class of spirocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, particularly its anti-inflammatory and antimicrobial activities.
Synthesis and Characterization
The synthesis of spiro compounds often involves multi-step reactions that yield structurally complex molecules. The specific compound can be synthesized through a series of reactions involving a trifluoromethoxy-substituted phenyl ring and a sulfonyl group, which contributes to its biological activity.
Key Steps in Synthesis
- Formation of the Spirocyclic Core : The spirocyclic structure is typically formed through cyclization reactions involving suitable precursors.
- Functionalization : The introduction of the sulfonyl group and trifluoromethoxy substituent enhances the compound's reactivity and biological profile.
Anti-inflammatory Activity
Recent studies have demonstrated that spiro compounds possess significant anti-inflammatory properties. The compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| This compound | 85% | 95% | 1.12 |
The selectivity index indicates that this compound exhibits a higher selectivity for COX-2 over COX-1 compared to celecoxib, a standard anti-inflammatory drug, suggesting its potential as a safer alternative with fewer gastrointestinal side effects .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains. The results indicated that it possesses notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent .
Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound to target proteins associated with inflammation and microbial resistance. The results showed favorable interactions with key amino acid residues in the active sites of COX enzymes and bacterial ribosomes, indicating a plausible mechanism for its biological activity .
Case Studies
In a recent study involving a series of spiro compounds, including our target compound, researchers found that those with similar structural motifs exhibited enhanced anti-cancer properties. The presence of the spirocyclic structure was linked to increased apoptosis in cancer cell lines such as MCF-7 .
Additionally, another study highlighted the role of trifluoromethoxy groups in enhancing the solubility and bioavailability of spiro compounds, thereby improving their therapeutic potential .
Q & A
Q. How to design SAR studies for optimizing spiro compound activity?
- Strategy :
Core Modifications : Replace pyrrolidin with piperidine to assess ring size effects on receptor binding .
Substituent Screening : Test electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance sulfonamide electrophilicity .
In Silico Docking : Use AutoDock Vina to prioritize analogs with high docking scores (<-9 kcal/mol) for PTHR1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
